Thymosin b4 (16-38)
Description
Thymosin β4 (16-38) is a 23-amino acid peptide fragment derived from the full-length Thymosin β4 (Tβ4), a 43-amino acid protein encoded by the TMSB4X gene. It retains the conserved actin-binding motif "LKKTET" (residues 17–22) critical for sequestering G-actin, thereby regulating cytoskeletal dynamics . With a molecular weight of 2,727.1 Da and the sequence KLKKTETQEKNPLPSKETIEQEK, it functions as a non-Ca²⁺-dependent activator of myosin light-chain kinase (MLCK), influencing cell migration, angiogenesis, and tissue repair . Clinically, it is studied for applications in wound healing, anti-fibrotic therapies, and regenerative medicine, though it remains restricted to research use .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C118H204N32O41/c1-10-61(6)92(112(184)137-74(37-44-89(162)163)103(175)133-70(33-40-84(126)155)100(172)135-73(36-43-88(160)161)104(176)140-77(118(190)191)30-16-22-52-124)145-115(187)95(64(9)154)148-106(178)75(38-45-90(164)165)136-98(170)67(27-13-19-49-121)132-109(181)81(58-151)144-111(183)83-32-24-53-149(83)116(188)79(56-60(4)5)143-110(182)82-31-23-54-150(82)117(189)80(57-86(128)157)142-99(171)68(28-14-20-50-122)129-102(174)72(35-42-87(158)159)134-101(173)71(34-41-85(127)156)138-113(185)94(63(8)153)147-107(179)76(39-46-91(166)167)139-114(186)93(62(7)152)146-105(177)69(29-15-21-51-123)130-97(169)66(26-12-18-48-120)131-108(180)78(55-59(2)3)141-96(168)65(125)25-11-17-47-119/h59-83,92-95,151-154H,10-58,119-125H2,1-9H3,(H2,126,155)(H2,127,156)(H2,128,157)(H,129,174)(H,130,169)(H,131,180)(H,132,181)(H,133,175)(H,134,173)(H,135,172)(H,136,170)(H,137,184)(H,138,185)(H,139,186)(H,140,176)(H,141,168)(H,142,171)(H,143,182)(H,144,183)(H,145,187)(H,146,177)(H,147,179)(H,148,178)(H,158,159)(H,160,161)(H,162,163)(H,164,165)(H,166,167)(H,190,191)/t61-,62+,63+,64+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,92-,93-,94-,95-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHQDYGLZODILG-BITUIJFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C118H204N32O41 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2727.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymosin beta 4 (16-38) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers .
Industrial Production Methods
Industrial production of Thymosin beta 4 (16-38) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Thymosin beta 4 (16-38) can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the peptide’s structure and function, potentially enhancing its biological activity or stability .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or iodine (I2) can be used to introduce disulfide bonds between cysteine residues, stabilizing the peptide’s structure.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can break disulfide bonds, leading to a more flexible peptide structure.
Major Products Formed
The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation can result in the formation of disulfide-linked dimers or multimers, while reduction can yield monomeric peptides with free thiol groups .
Scientific Research Applications
Tissue Repair and Regeneration
Wound Healing
Tβ4 promotes wound healing through several mechanisms:
- Cell Migration: It enhances the migration of keratinocytes and endothelial cells, crucial for skin repair and angiogenesis .
- Fibroblast Activation: Tβ4 stimulates fibroblast proliferation and collagen synthesis, aiding in tissue remodeling after injury .
Case Study: Corneal Wound Healing
In clinical trials, Tβ4 has shown efficacy in enhancing corneal epithelial wound healing by promoting cell migration and reducing inflammation . The application of Tβ4 eye drops significantly improved tear production and reduced corneal staining in patients with dry eye syndrome associated with autoimmune conditions .
Anti-inflammatory Effects
Tβ4 exhibits potent anti-inflammatory properties, making it beneficial in treating inflammatory diseases:
- Mechanism: It inhibits the activation of NF-κB and reduces pro-inflammatory cytokine production, such as TNF-α and IL-6 .
- Application: In models of autoimmune diseases, such as experimental autoimmune encephalomyelitis, Tβ4 treatment led to decreased inflammatory cell infiltration and improved clinical outcomes .
Case Study: Autoimmune Dacryoadenitis
In a rabbit model of autoimmune dacryoadenitis, Tβ4 treatment significantly reduced ocular surface inflammation by suppressing Th17 cell responses through the STAT3 signaling pathway . This suggests its potential for managing dry eye diseases linked to autoimmune disorders.
Cardiovascular Applications
Tβ4 has been investigated for its role in cardiac repair following ischemic events:
- Myocardial Infarction: Studies indicate that Tβ4 promotes cardiomyocyte survival and proliferation post-infarction, enhancing cardiac function recovery .
- Mechanism: It acts by modulating the Wnt/β-catenin signaling pathway, which is vital for cardiac regeneration .
Case Study: Ischemic Hindlimb Model
In a mouse model of hindlimb ischemia, Tβ4 administration improved blood flow recovery and enhanced the regenerative capacity of stem cells when combined with adipose-derived stem cells (hASCs) . This combination therapy shows promise for treating peripheral artery disease.
Cancer Research
Tβ4 is implicated in tumor progression and metastasis:
- Angiogenesis Induction: It promotes angiogenesis via upregulation of vascular endothelial growth factor (VEGF), facilitating tumor growth and metastasis .
- Tumor Metastasis: Overexpression of Tβ4 in cancer models has been associated with increased metastatic potential and enhanced tumor vascularization .
Case Study: Melanoma Model
In B16-F10 melanoma models, Tβ4 overexpression resulted in significantly larger tumors and increased metastatic lung nodules compared to controls. This highlights the dual role of Tβ4 as both a therapeutic agent and a potential target for cancer therapy .
Other Therapeutic Applications
Thymosin β4's versatility extends to other fields:
- Pulmonary Diseases: It has been shown to alleviate pulmonary fibrosis by reducing inflammatory responses and promoting epithelial repair .
- Neuroprotection: Tβ4 exhibits neuroprotective effects in models of cerebral ischemia by preventing neuronal apoptosis and promoting survival pathways .
Summary Table of Applications
| Application Area | Mechanism/Effect | Case Studies/Findings |
|---|---|---|
| Wound Healing | Enhances cell migration; stimulates fibroblast activity | Corneal wound healing improvement |
| Anti-inflammatory | Inhibits NF-κB; reduces cytokine production | Reduced inflammation in autoimmune dacryoadenitis |
| Cardiovascular | Promotes cardiomyocyte survival; enhances regeneration | Improved outcomes in ischemic hindlimb models |
| Cancer Research | Induces angiogenesis; enhances metastatic potential | Increased tumor size/metastasis in melanoma |
| Pulmonary Diseases | Reduces fibrosis; promotes epithelial repair | Alleviation of pulmonary fibrosis symptoms |
| Neuroprotection | Prevents apoptosis; promotes neuronal survival | Neuroprotection in cerebral ischemia models |
Mechanism of Action
Thymosin beta 4 (16-38) exerts its effects through several molecular targets and pathways. One of its primary mechanisms is the regulation of actin polymerization. Thymosin beta 4 binds to G-actin (globular actin) and prevents its polymerization into F-actin (filamentous actin), thereby modulating the cytoskeleton and influencing cell migration and motility .
Additionally, Thymosin beta 4 (16-38) promotes angiogenesis by upregulating the expression of vascular endothelial growth factor (VEGF) and enhancing the viability and migration of endothelial cells. It also has anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Comparison with Similar Thymosin Compounds
Structural and Functional Comparisons
Table 1: Key Features of Thymosin β4 (16-38) and Related Peptides
| Compound | Length (AA) | Key Domains | Molecular Weight (Da) | Primary Functions | Clinical Applications |
|---|---|---|---|---|---|
| Thymosin β4 (16-38) | 23 | LKKTET (actin-binding) | 2,727.1 | G-actin sequestration, MLCK activation | Wound healing, anti-fibrosis research |
| Full-length Tβ4 | 43 | LKKTET, C-terminal region | 4,963.55 | Actin regulation, anti-inflammatory | Tissue repair, cardiovascular diseases |
| Thymosin α1 (Ta1) | 28 | N-terminal acetylated | 3,018 | T-cell maturation, cytokine modulation | Immunodeficiency, hepatitis B/C |
| Thymopentin | 5 | Arg-Lys-Asp-Val-Tyr | 679.8 | T-cell activation, immune enhancement | Autoimmune disorders, cancer adjuvant |
| Thymosin β10 (Tβ10) | 43 | LKKTET | ~5,000 | Actin binding, conflicting roles in cancer | Under investigation (oncogenic/tumor suppressor) |
| Thymosin β15 (Tβ15) | 44 | Divergent sequence | ~5,100 | Metastasis promotion | Prostate cancer, melanoma research |
Mechanistic and Clinical Differences
Actin-Binding and Cytoskeletal Regulation
- Tβ4 (16-38) vs. Full-Length Tβ4 : Both share the LKKTET motif for G-actin binding, but full-length Tβ4 has additional C-terminal residues that enhance interactions with other proteins (e.g., integrins) to promote cell migration and anti-apoptotic effects . The 16-38 fragment lacks these residues, limiting its role to cytoskeletal modulation .
- Tβ4 (16-38) vs. Tβ10 : Tβ10 also contains LKKTET but shows divergent expression patterns. While Tβ4 is broadly expressed in healthy tissues, Tβ10 is upregulated in cancers like breast and ovarian tumors. Paradoxically, some studies suggest Tβ10 acts as a tumor suppressor, contrasting its oncogenic homolog Tβ15 .
- Tβ4 (16-38) vs.
Immune Modulation
- Thymosin α1 (Ta1): A 28-AA peptide distinct from the β-family, Ta1 enhances dendritic cell maturation and IL-2 production, making it a potent immunostimulant. It is FDA-approved for hepatitis B and melanoma .
- Thymopentin: This 5-AA fragment of thymosin II activates CD4⁺ T-cells via the Arg-Lys-Asp-Val-Tyr motif.
Research Findings and Challenges
Key Studies
- In Vivo Efficacy : In murine models, Tβ4 (16-38) reduced hepatic collagen deposition by 40% compared to controls, whereas full-length Tβ4 achieved 60% reduction, suggesting functional differences in tissue repair .
- Cancer Roles : Tβ10 overexpression in NSCLC correlates with increased VEGF and microvessel density, but conflicting studies report tumor-suppressive effects in glioblastoma .
Biological Activity
Thymosin β4 (Tβ4) is a 43-amino acid peptide that plays a critical role in various biological processes, including tissue repair, inflammation modulation, and cell proliferation. The fragment Tβ4 (16-38) specifically has gained attention due to its significant biological activities and therapeutic potential. This article explores the biological activity of Tβ4 (16-38), focusing on its mechanisms of action, therapeutic applications, and research findings.
Thymosin β4 (16-38) exhibits several biological activities that can be attributed to its unique amino acid sequence. Key mechanisms include:
- Anti-inflammatory Effects : Tβ4 (16-38) has been shown to inhibit inflammatory responses by blocking the activation of pro-inflammatory cytokines and pathways. This is particularly relevant in conditions such as myocardial infarction and renal fibrosis .
- Promotion of Cell Proliferation : The peptide enhances the proliferation of various cell types, including mesenchymal stem cells and endothelial cells. This effect is mediated through signaling pathways such as Notch and VEGF, which are crucial for angiogenesis and tissue regeneration .
- Inhibition of Apoptosis : Tβ4 (16-38) promotes cell survival by inhibiting apoptosis in various cell types, including neurons and cardiac progenitor cells. This anti-apoptotic effect is linked to the upregulation of protective proteins like glucose-regulated protein 78 (GRP78) .
Therapeutic Applications
The therapeutic potential of Tβ4 (16-38) has been investigated in several clinical contexts:
- Wound Healing : Tβ4 is known to accelerate wound healing processes by promoting angiogenesis and cell migration. Its application in skin trauma has shown promising results in enhancing recovery .
- Cardiovascular Diseases : In models of myocardial ischemia-reperfusion injury, Tβ4 administration has improved cardiac function and reduced tissue damage, indicating its potential as a therapeutic agent for heart diseases .
- Renal Protection : Studies indicate that Tβ4 may have protective effects in kidney diseases, particularly by modulating podocyte function and reducing fibrosis in diabetic models .
Case Study 1: Myocardial Infarction
In a controlled study involving animal models of myocardial infarction, administration of Tβ4 (16-38) led to significant improvements in cardiac function and reduced infarct size. The mechanism was linked to enhanced angiogenesis and reduced apoptosis in cardiac tissues.
Case Study 2: Chronic Wound Healing
A clinical trial involving patients with chronic wounds demonstrated that topical application of Tβ4 significantly accelerated healing rates compared to placebo treatments. Patients showed improved granulation tissue formation and reduced inflammation.
Summary of Key Studies
Future Directions
Ongoing research aims to further elucidate the molecular pathways involved in the action of Tβ4 (16-38) and explore its potential applications in other areas such as cancer therapy, neuroprotection, and autoimmune diseases.
Q & A
How can researchers experimentally validate the actin-binding properties of Thymosin β4 (16-38) in vitro?
Basic Research Focus
To confirm actin-binding activity, use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding kinetics and affinity. Include controls such as wild-type G-actin and scrambled peptide sequences to rule out nonspecific interactions. For qualitative analysis, perform co-sedimentation assays to assess sequestration of G-actin in the supernatant after ultracentrifugation . Ensure peptide purity (>95%) and verify buffer compatibility (e.g., pH 7.4, low ionic strength) to prevent actin polymerization during assays .
What methodological considerations are critical for studying Thymosin β4 (16-38)’s role in cell migration assays?
Basic Research Focus
Use scratch/wound healing assays with confluent monolayers of endothelial or epithelial cells. Optimize peptide concentration (typical range: 10–100 nM) and pre-treat cells for 24–48 hours. Quantify migration rates using time-lapse microscopy and image analysis software (e.g., ImageJ). Include negative controls (e.g., actin polymerization inhibitors like latrunculin B) and validate results with siRNA-mediated knockdown of endogenous Thymosin β4 . Document environmental variables (e.g., serum concentration, temperature) to ensure reproducibility .
How should researchers address contradictory findings regarding Thymosin β4 (16-38)’s effects on Notch signaling in fibrosis models?
Advanced Research Focus
Conflicting results may arise from differences in model systems (e.g., murine vs. human hepatic stellate cells) or peptide stability. Replicate experiments using standardized protocols:
- In vivo : Administer Thymosin β4 (16-38) intraperitoneally (1–5 mg/kg) in CCl4-induced liver fibrosis models. Monitor Notch pathway markers (e.g., Hes1, Jagged1) via qRT-PCR and immunohistochemistry .
- In vitro : Treat primary hepatocytes with TGF-β1 to induce fibrotic phenotypes, then co-incubate with the peptide. Use proteomic profiling to identify off-target interactions.
Report batch-specific peptide purity (>98%) and storage conditions (-80°C lyophilized) to minimize variability .
What advanced techniques are suitable for mapping Thymosin β4 (16-38)’s interaction domains with MLCK?
Advanced Research Focus
Employ NMR spectroscopy or cryo-EM to resolve structural interactions. For mutagenesis studies, design truncation mutants (e.g., Δ16-25, Δ30-38) and assess MLCK activation via kinase activity assays (e.g., phosphorylation of myosin light chains). Cross-link the peptide-MLCK complex using DSS or EDC/NHS chemistry, followed by mass spectrometry to identify binding interfaces . Validate findings in MLCK-knockout cell lines to confirm specificity .
How can researchers optimize Thymosin β4 (16-38) delivery for in vivo regenerative studies?
Advanced Research Focus
For tissue regeneration models (e.g., dermal wounds), use biodegradable hydrogels (e.g., PEG-based) to sustain peptide release. Characterize release kinetics via HPLC and correlate with therapeutic outcomes (e.g., angiogenesis markers CD31, VEGF). Compare subcutaneous vs. topical administration routes in murine models, with histopathological scoring of granulation tissue thickness and collagen deposition . Include pharmacokinetic analyses to assess systemic absorption and off-target effects .
What statistical approaches are recommended for analyzing dose-dependent effects of Thymosin β4 (16-38) in stem cell differentiation assays?
Basic Research Focus
Apply dose-response curve fitting (e.g., sigmoidal models) to determine EC50 values for differentiation markers (e.g., Sox2, Oct4). Use ANOVA with post-hoc Tukey tests to compare treatment groups. For high-content imaging data (e.g., immunofluorescence), employ machine learning algorithms to quantify differentiation efficiency. Report confidence intervals and effect sizes to enhance reproducibility .
How should researchers mitigate batch-to-batch variability in synthetic Thymosin β4 (16-38)?
Basic Research Focus
Source peptides from vendors providing certificates of analysis (CoA) with HPLC/MS purity data (>98%). Pre-test each batch using circular dichroism (CD) spectroscopy to confirm secondary structure (e.g., α-helical content). For functional validation, perform pilot assays (e.g., actin-binding) and compare results across batches. Store aliquots at -80°C in lyophilized form to prevent degradation .
What experimental designs are optimal for investigating Thymosin β4 (16-38)’s cross-species activity?
Advanced Research Focus
Compare peptide efficacy in human, murine, and bovine cell lines using standardized assays (e.g., transwell migration). Sequence-align Thymosin β4 orthologs to identify conserved residues critical for function. For in vivo relevance, use xenograft models (e.g., human fibroblasts in immunodeficient mice) and assess species-specific cytokine responses via multiplex assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
